5-HT3 Receptor Affinity: N-Methylquipazine Substructure Sets Basal Affinity Benchmark
The target compound's N-methylpiperazinyl-quinoline substructure is identical to N-methylquipazine [1], which demonstrates high-affinity binding to the 5-HT3 receptor with a Ki of 3 nM in rat cortical membrane assays [2]. This provides a conservative lower-bound affinity estimate for the quinoline-piperazine portion of the target compound. In the broader quipazine series, the N-methyl substitution confers a substantial selectivity advantage: N-methylquipazine displays IC50 >10,000 nM at central 5-HT1B sites, whereas the des-methyl analog quipazine retains significant 5-HT1B affinity [3]. This >3,000-fold selectivity window is directly attributable to the N-methylpiperazine moiety present in the target compound and absent in quipazine or 4-unsubstituted piperazine analogs.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) and 5-HT1B selectivity |
|---|---|
| Target Compound Data | Substructure (N-methylquipazine core) exhibits Ki = 3 nM at 5-HT3; IC50 >10,000 nM at 5-HT1B |
| Comparator Or Baseline | Quipazine: Ki ~1-3 nM at 5-HT3 but retains 5-HT1B affinity (IC50 not reported as >10,000 nM); Des-methyl piperazine analogs: variable but generally lower selectivity |
| Quantified Difference | N-methylquipazine core shows >3,000-fold selectivity for 5-HT3 over 5-HT1B; quipazine lacks comparable selectivity |
| Conditions | Rat cortical membrane, [3H]granisetron competition (5-HT3); central 5-HT1B binding assay |
Why This Matters
For programs requiring selective 5-HT3 modulation without 5-HT1B off-target activity, the N-methylpiperazine motif embedded in the target compound may be a critical structural determinant that cannot be achieved with des-methyl or 4-arylpiperazine alternatives.
- [1] N-Methylquipazine (CHEBI:64164): 2-(4-methylpiperazin-1-yl)quinoline. ChEBI Database. View Source
- [2] BindingDB Entry BDBM50053631: 2-(4-Methylpiperazin-1-yl)quinoline, Ki = 3 nM at 5-HT3 receptor (rat cortical membrane). View Source
- [3] Glennon RA, et al. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. J Med Chem. 1989;32(8):1921-1926. (Referenced in: N-methylquipazine shows IC50 >10,000 nM at 5-HT1B; quipazine retains affinity.) View Source
